molecular formula C14H23O2- B13366497 (7Z,9E)-Tetradeca-7,9-dienoate

(7Z,9E)-Tetradeca-7,9-dienoate

Cat. No.: B13366497
M. Wt: 223.33 g/mol
InChI Key: DNYVHZRTWKTNOM-MDAAKZFYSA-M
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Description

(7Z,9E)-Tetradeca-7,9-dienoate is an organic compound belonging to the class of medium-chain fatty acids It is characterized by the presence of two conjugated double bonds at the 7th and 9th positions in the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z,9E)-Tetradeca-7,9-dienoate typically involves the use of alkyne and alkene intermediates. One common method is the catalytic hydrogenation of alkynes using palladium on carbon (Pd/C) as a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or methyl tetrahydrofuran (MeTHF) and temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The choice of solvent and catalyst, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(7Z,9E)-Tetradeca-7,9-dienoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions in the carbon chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Saturated fatty acids

    Substitution: Halogenated or functionalized derivatives

Scientific Research Applications

(7Z,9E)-Tetradeca-7,9-dienoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (7Z,9E)-Tetradeca-7,9-dienoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cell membranes, and influence signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7Z,9E)-Tetradeca-7,9-dienoate is unique due to its specific carbon chain length and the position of its double bonds. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C14H23O2-

Molecular Weight

223.33 g/mol

IUPAC Name

(7Z,9E)-tetradeca-7,9-dienoate

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-8H,2-4,9-13H2,1H3,(H,15,16)/p-1/b6-5+,8-7-

InChI Key

DNYVHZRTWKTNOM-MDAAKZFYSA-M

Isomeric SMILES

CCCC/C=C/C=C\CCCCCC(=O)[O-]

Canonical SMILES

CCCCC=CC=CCCCCCC(=O)[O-]

Origin of Product

United States

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